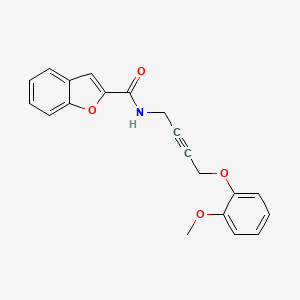

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 2-methoxyphenoxy group connected via a but-2-yn-1-yl linker. Safety guidelines emphasize precautions against heat, ignition sources, and child exposure, reflecting its reactive alkyne moiety .

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-20(22)19-14-15-8-2-3-9-16(15)25-19/h2-5,8-11,14H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMPEAGSSOESAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Formation of 4-(2-methoxyphenoxy)but-2-yne: This involves the reaction of 2-methoxyphenol with 1-bromo-2-butyne in the presence of a palladium catalyst and a base like potassium carbonate.

Synthesis of benzofuran-2-carboxylic acid: This can be synthesized through the cyclization of o-hydroxyphenylacetic acid using a dehydrating agent such as polyphosphoric acid.

Coupling reaction: The final step involves the coupling of 4-(2-methoxyphenoxy)but-2-yne with benzofuran-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at room temperature.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the oxidation state.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs include benzofuran carboxamides with variations in substituents, linker chains, and pharmacological targets. Key comparisons are summarized below:

Key Differences in Pharmacological Profiles

- Target Compound vs. Tacrine–Benzofuran Hybrids: While tacrine hybrids (e.g., compound 13) exhibit dual acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition for Alzheimer’s therapy , the target compound’s shorter alkyne linker and lack of tetrahydroacridine may reduce AChE affinity but improve metabolic stability.

- Target Compound vs. Dopamine D3R Antagonist (21): Compound 21’s piperazine and chlorophenyl groups confer dopamine receptor selectivity , whereas the target compound’s methoxyphenoxy group suggests divergent targets, possibly serotonin or adrenergic receptors.

- Synthetic Accessibility : The target compound’s synthesis (amide coupling) aligns with methods for analogs like 22 (EDCI-mediated coupling, 25% yield) , but its alkyne linker poses challenges in purity control compared to alkyl chains in tacrine hybrids .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 335.4 g/mol

- CAS Number : 1421512-69-7

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1421512-69-7 |

The biological activity of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets. The compound's unique structure allows it to modulate enzyme activities and receptor functions, which can lead to significant biological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Receptor Binding : It has been suggested that the compound interacts with receptors related to neurotransmission and cellular signaling, impacting various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide exhibit antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Hypolipidemic Effects

A study highlighted the hypolipidemic activity of related benzofuran compounds, demonstrating their ability to significantly reduce elevated plasma triglyceride levels in hyperlipidemic rat models. This suggests that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide may also possess similar lipid-lowering effects, which could be beneficial in managing conditions like hyperlipidemia and associated cardiovascular risks .

Study on Lipid Metabolism

In a relevant study involving Triton WR-1339-induced hyperlipidemic rats, compounds structurally related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide were administered at doses of 15 mg/kg body weight. The results showed a significant reduction in triglycerides after 7 and 24 hours post-administration . This finding supports the hypothesis that similar compounds can modulate lipid profiles effectively.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have been conducted to understand how modifications in the chemical structure affect biological activity. For instance, variations in the alkynyl chain or the presence of different functional groups can enhance or diminish the compound's potency against specific targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via amidation between benzofuran-2-carboxylic acid and a functionalized alkyne-amine intermediate. General procedures involve coupling agents like CDI (1,1'-carbonyldiimidazole) under reflux conditions. For example, yields of 67–82% were achieved using column chromatography for purification . To optimize yields:

- Use anhydrous solvents (e.g., DCM or DMF) to minimize hydrolysis.

- Employ stoichiometric excess of the amine intermediate (1.2–1.5 equivalents).

- Purify via gradient elution chromatography (e.g., 20% acetone/CHCl₃) to isolate the product from byproducts .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?

- Methodological Answer : Validation relies on multimodal characterization:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.6 ppm for benzofuran and methoxyphenoxy groups) and alkyne-related protons (e.g., δ 2.66–3.15 ppm for piperazine/alkyne linkages) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 413–529) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Receptor Binding Assays : Test affinity for dopaminergic (D3R) or serotonergic receptors due to piperazine/alkyne motifs .

- Enzyme Inhibition : Evaluate cholinesterase or kinase inhibition using fluorometric/colorimetric kits (e.g., Ellman’s assay for AChE) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency against specific targets?

- Methodological Answer :

- Core Modifications : Replace the benzofuran ring with benzothiophene or indole to assess electronic effects .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the methoxyphenoxy moiety to modulate receptor binding .

- Alkyne Chain Optimization : Test shorter (but-1-yn) or branched alkyne chains to improve pharmacokinetic properties .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Perform multi-concentration testing (e.g., 0.1–100 µM) to identify non-linear effects .

- Orthogonal Assays : Validate receptor binding with radioligand displacement (e.g., [³H]spiperone for D3R) alongside functional cAMP assays .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

Q. What advanced analytical techniques are recommended for detecting degradation products or metabolites?

- Methodological Answer :

- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to identify metabolites (e.g., hydroxylation or demethylation products) .

- NMR-Based Metabolomics : Use ¹H-NMR to track stability under stress conditions (e.g., pH 2–12, 40°C) .

- X-ray Crystallography : Resolve ambiguous degradation pathways by crystallizing the compound and its derivatives .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to predict logP (target ~3.5 for blood-brain barrier penetration) and CYP450 interactions .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess target binding stability and conformational flexibility .

- QSAR Models : Train models on analogs with known bioavailability data to prioritize synthetic targets .

Data Contradiction Analysis Example

Scenario : A study reports 82% yield for the compound , while another achieves only 45% .

- Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) or solvent systems (DMF vs. EtOH).

- Resolution : Replicate both protocols with controlled variables (e.g., solvent purity, temperature) and characterize intermediates via TLC/MS to identify yield-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.